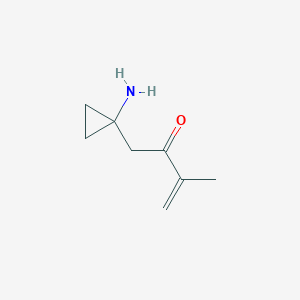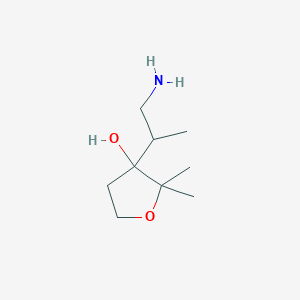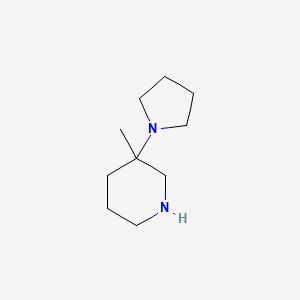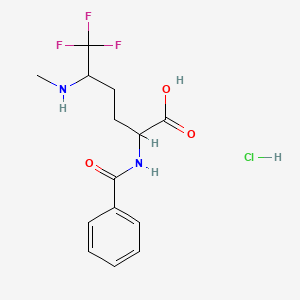
1,1,1-Trichloro-3-(methylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C4H8Cl3NO and a molecular weight of 192.47 g/mol . This compound is characterized by the presence of three chlorine atoms, a methylamino group, and a hydroxyl group attached to a propane backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-(methylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 1,1,1-trichloroacetone with methylamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to distillation and purification processes to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-3-(methylamino)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacturing of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the binding to receptors or enzymes, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
3-(Methylamino)-1-propanol: Lacks the trichloro substitution, making it less reactive in certain chemical reactions.
Uniqueness
1,1,1-Trichloro-3-(methylamino)propan-2-ol is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and chemical behavior. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C4H8Cl3NO |
|---|---|
Molekulargewicht |
192.47 g/mol |
IUPAC-Name |
1,1,1-trichloro-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-8-2-3(9)4(5,6)7/h3,8-9H,2H2,1H3 |
InChI-Schlüssel |
OCRQZETYESAYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)

![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


